

4-Nitrophenacyl thiocyanate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitrophenacyl thiocyanate

Cat. No.: B1301281

[Get Quote](#)

An In-depth Technical Guide to 4-Nitrophenacyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of **4-Nitrophenacyl thiocyanate**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates predicted data and information from structurally related compounds to offer a broader understanding.

Chemical Structure and Identifiers

4-Nitrophenacyl thiocyanate, with the IUPAC name [2-(4-nitrophenyl)-2-oxoethyl] thiocyanate, is an organic compound featuring a phenacyl group substituted with a nitro group at the para position of the phenyl ring and a thiocyanate group attached to the acyl methyl group.

Molecular Structure:

Caption: Chemical structure of **4-Nitrophenacyl thiocyanate**.

Table 1: Chemical Identifiers for **4-Nitrophenacyl Thiocyanate**

Identifier	Value
IUPAC Name	[2-(4-nitrophenyl)-2-oxoethyl] thiocyanate
CAS Number	6097-21-8[1]
Molecular Formula	C ₉ H ₆ N ₂ O ₃ S[1]
Molecular Weight	222.22 g/mol [1]
InChI	InChI=1S/C9H6N2O3S/c10-6-15-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2[1]
SMILES	C1=CC(=CC=C1C(=O)CSC#N)--INVALID-LINK-[O-][1]

Physicochemical Properties

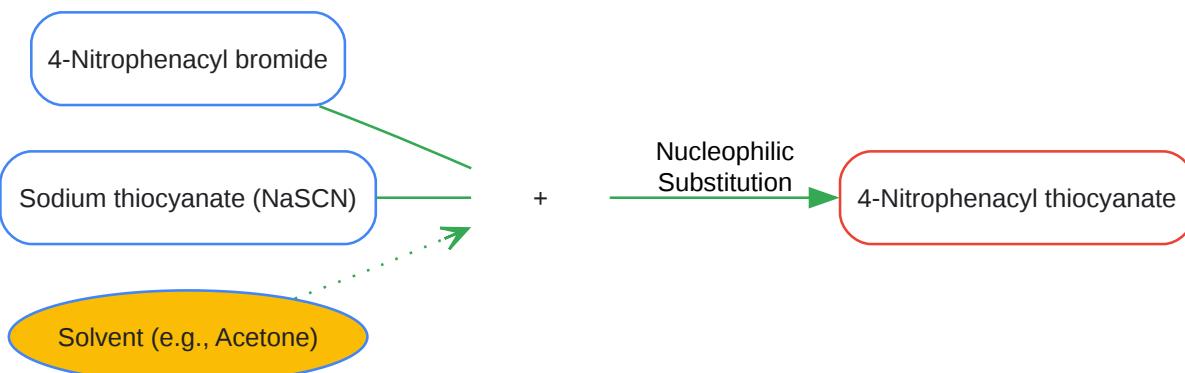
Specific experimental data for the physicochemical properties of **4-Nitrophenacyl thiocyanate** are not readily available. The following table summarizes available data and includes estimated values based on the properties of structurally similar compounds, such as p-nitrophenacyl bromide.

Table 2: Physicochemical Properties of **4-Nitrophenacyl Thiocyanate**

Property	Value	Notes
Melting Point	Not available	The related compound, p-nitrophenacyl bromide, has a melting point of 98-100 °C.
Boiling Point	Not available	Expected to be high and likely to decompose upon heating.
Solubility	Not available	Likely soluble in polar organic solvents like acetone, acetonitrile, and DMSO. Poorly soluble in water.
Appearance	Not available	Expected to be a crystalline solid.

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Nitrophenacyl thiocyanate** is not available in the public domain. However, based on its chemical structure, the expected spectral characteristics are outlined below.


Table 3: Predicted Spectroscopic Data for **4-Nitrophenacyl Thiocyanate**

Spectroscopy	Expected Peaks/Signals
¹ H NMR	- Aromatic protons (AA'BB' system) in the range of δ 7.5-8.5 ppm. - Methylene protons (-CH ₂ -) adjacent to the carbonyl and thiocyanate groups, likely appearing as a singlet around δ 4.0-5.0 ppm.
¹³ C NMR	- Carbonyl carbon (~190 ppm). - Aromatic carbons (120-150 ppm). - Methylene carbon (~40-50 ppm). - Thiocyanate carbon (~110-115 ppm).
IR Spectroscopy	- Strong C=O stretch (~1690-1710 cm ⁻¹). - Characteristic S-C≡N stretch (~2140-2175 cm ⁻¹). - Asymmetric and symmetric NO ₂ stretches (~1510-1550 cm ⁻¹ and ~1340-1360 cm ⁻¹). - Aromatic C-H and C=C stretches.
Mass Spectrometry	- Molecular ion peak (M ⁺) at m/z = 222. - Fragmentation pattern may show loss of the thiocyanate group, the nitro group, and cleavage of the phenacyl moiety.

Synthesis

A plausible and commonly employed method for the synthesis of **4-Nitrophenacyl thiocyanate** is through the nucleophilic substitution of a halide with a thiocyanate salt. The likely precursor is 4-nitrophenacyl bromide.

Proposed Synthetic Pathway:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Nitrophenacyl thiocyanate**.

Experimental Protocol: Synthesis of 4-Nitrophenacyl Thiocyanate

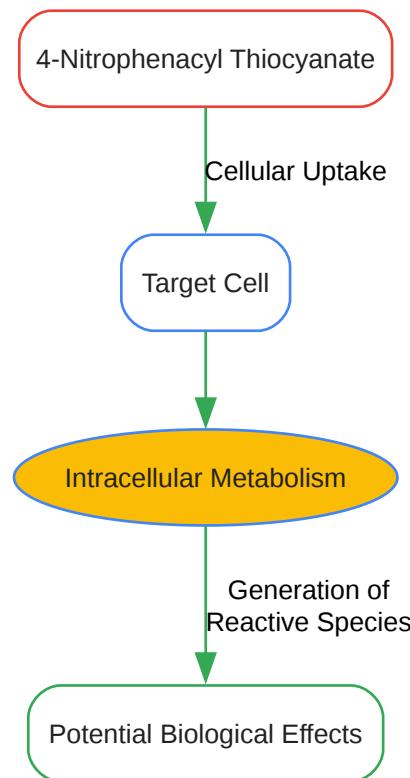
Disclaimer: This is a generalized protocol based on standard organic chemistry procedures for similar reactions. Researchers should conduct their own literature search and risk assessment before proceeding.

Materials:

- 4-Nitrophenacyl bromide
- Sodium thiocyanate (or Potassium thiocyanate)
- Anhydrous acetone (or another suitable polar aprotic solvent)
- Stirring apparatus
- Reaction vessel
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- Reaction Setup: In a clean, dry reaction vessel, dissolve 4-nitrophenacyl bromide in a suitable volume of anhydrous acetone.
- Addition of Thiocyanate: To the stirred solution, add a slight molar excess (e.g., 1.1 to 1.2 equivalents) of sodium thiocyanate.
- Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. Gentle heating may be applied to increase the reaction rate if necessary.
- Work-up: Once the reaction is complete, the precipitated sodium bromide can be removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.
- Purification: The crude **4-Nitrophenacyl thiocyanate** can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to afford the pure product.


Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways directly modulated by **4-Nitrophenacyl thiocyanate**. However, the biological activities of the thiocyanate functional group and related nitroaromatic compounds are well-documented.

The thiocyanate ion (SCN^-) is known to be a substrate for peroxidases in the body, leading to the formation of hypothiocyanite (OSCN^-), which has antimicrobial properties. It is a component of the innate immune system.

Nitroaromatic compounds can have diverse biological effects, including antimicrobial and cytotoxic activities. The nitro group can be enzymatically reduced in biological systems to form reactive intermediates that can lead to cellular damage.

Hypothesized Biological Interaction Workflow:

[Click to download full resolution via product page](#)

Caption: Hypothesized workflow of biological interaction.

Experimental Protocol: General Antimicrobial Susceptibility Testing

To assess the potential antimicrobial activity of **4-Nitrophenacyl thiocyanate**, a standard broth microdilution assay could be employed.

Materials:

- **4-Nitrophenacyl thiocyanate**
- Bacterial or fungal strains of interest
- Appropriate sterile growth medium (e.g., Mueller-Hinton broth for bacteria)
- Sterile 96-well microtiter plates

- Incubator

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **4-Nitrophenacyl thiocyanate** in a suitable solvent (e.g., DMSO) at a high concentration.
- Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in the growth medium directly in the wells of a 96-well plate.
- Inoculation: Prepare a standardized inoculum of the test microorganism and add it to each well containing the diluted compound.
- Controls: Include positive controls (microorganism in medium without the compound) and negative controls (medium only).
- Incubation: Incubate the plates at the optimal temperature and time for the growth of the microorganism.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

4-Nitrophenacyl thiocyanate is a well-defined chemical entity with a straightforward proposed synthesis. While specific experimental data on its physicochemical properties and biological activities are lacking in the current literature, its structural features suggest potential for further investigation, particularly in the areas of medicinal chemistry and materials science. The protocols and predicted data provided in this guide serve as a foundation for researchers interested in exploring the properties and applications of this compound. Further experimental work is necessary to fully characterize **4-Nitrophenacyl thiocyanate** and to elucidate its potential biological significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [4-Nitrophenacyl thiocyanate chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1301281#4-nitrophenacyl-thiocyanate-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com